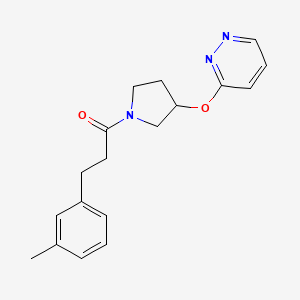

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic compound that features a pyridazine ring linked to a pyrrolidine ring via an ether bond, and a propanone moiety attached to a tolyl group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridazine, pyrrolidine, and m-tolylpropanone.

Step 1: The pyridazine ring is functionalized to introduce an ether linkage. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyridazine is replaced by the pyrrolidine.

Step 2: The resulting intermediate is then coupled with m-tolylpropanone through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and intermediates.

Industrial Production Methods: Industrial production would likely involve similar steps but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The pyridazine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions vary depending on the desired substitution but may include bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mécanisme D'action

The mechanism by which 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a tolyl group.

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(p-tolyl)propan-1-one: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness: 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the pyridazine ring also provides distinct electronic properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one, identified by the CAS number 2034209-96-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O2 |

| Molecular Weight | 311.4 g/mol |

| Structure | Structure |

Biological Activity

The biological activity of this compound is primarily linked to its structural features, which include a pyridazine moiety and a pyrrolidine ring. These components are known to contribute to various pharmacological effects.

Research indicates that compounds containing pyridazine and pyrrolidine structures often exhibit:

- Antimicrobial Activity : Pyridazines have been associated with a broad spectrum of antimicrobial properties, including antibacterial and antifungal effects.

- Anticancer Properties : Studies have shown that derivatives with similar structural motifs can induce cytotoxicity in cancer cell lines, suggesting potential for use in cancer therapy .

- Neurological Effects : Compounds featuring pyrrolidine rings are often explored for their neuroprotective and analgesic effects, indicating possible applications in treating neurological disorders .

Case Studies and Research Findings

-

Cytotoxic Evaluation :

A study evaluated the cytotoxic effects of various pyrrolidine derivatives on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that some derivatives exhibited significant antiproliferative activity compared to standard chemotherapeutics like cisplatin and doxorubicin . -

Pharmacological Screening :

In a comprehensive screening of pyridazine-containing compounds, it was found that certain derivatives displayed promising activity against resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyridazine ring could enhance biological activity . -

Neuropharmacological Studies :

Investigations into the neuropharmacological properties revealed that compounds similar to this compound can modulate neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression treatments .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-(3-methylphenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(12-14)7-8-18(22)21-11-9-16(13-21)23-17-6-3-10-19-20-17/h2-6,10,12,16H,7-9,11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKONEQTZPKMHCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.